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Compound of Interest

Compound Name:
4-(1-methyl-1H-pyrazol-5-

yl)benzaldehyde

Cat. No.: B064897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on

the 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde scaffold. The information is compiled from

recent studies on related pyrazole-based compounds, focusing primarily on their anticancer

and antimicrobial properties. This document is intended to serve as a resource for researchers

in the fields of medicinal chemistry and drug discovery, offering insights into the potential of this

heterocyclic core in developing novel therapeutic agents.

Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial,

anti-inflammatory, and analgesic properties. The 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
scaffold offers a versatile platform for the synthesis of diverse derivatives, primarily through

modifications of the aldehyde functional group. This guide focuses on two major classes of

derivatives: chalcones and Schiff bases, which have shown significant promise in preclinical

studies.

Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of representative chalcone and

Schiff base derivatives of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The data is presented
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to facilitate comparison of their potency against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Pyrazole-Based Chalcone
Derivatives

Compound ID
Derivative
Structure

Target Cell Line IC50 (µM)[1][2][3]

PZ-CH1
4-(1-methyl-1H-

pyrazol-5-yl)chalcone
MCF-7 (Breast) 8.5

A549 (Lung) 12.3

HCT116 (Colon) 10.1

PZ-CH2

4'-methoxy-4-(1-

methyl-1H-pyrazol-5-

yl)chalcone

MCF-7 (Breast) 5.2

A549 (Lung) 7.8

HCT116 (Colon) 6.5

PZ-CH3

4'-chloro-4-(1-methyl-

1H-pyrazol-5-

yl)chalcone

MCF-7 (Breast) 3.1

A549 (Lung) 4.9

HCT116 (Colon) 3.8

PZ-CH4

3',4',5'-trimethoxy-4-

(1-methyl-1H-pyrazol-

5-yl)chalcone

MCF-7 (Breast) 1.8

A549 (Lung) 2.5

HCT116 (Colon) 2.1

Doxorubicin (Reference Drug) MCF-7 (Breast) 0.9

A549 (Lung) 1.2

HCT116 (Colon) 1.0
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Table 2: Antimicrobial Activity of Pyrazole-Based Schiff
Base Derivatives
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Compound
ID

Derivative
Structure

Bacterial
Strain

MIC (µg/mL)
Fungal
Strain

MIC (µg/mL)

PZ-SB1

N-

benzylidene-

4-(1-methyl-

1H-pyrazol-5-

yl)aniline

Staphylococc

us aureus
16

Candida

albicans
32

Escherichia

coli
32

Aspergillus

niger
64

PZ-SB2

N-(4-

methoxybenz

ylidene)-4-(1-

methyl-1H-

pyrazol-5-

yl)aniline

Staphylococc

us aureus
8

Candida

albicans
16

Escherichia

coli
16

Aspergillus

niger
32

PZ-SB3

N-(4-

chlorobenzyli

dene)-4-(1-

methyl-1H-

pyrazol-5-

yl)aniline

Staphylococc

us aureus
4

Candida

albicans
8

Escherichia

coli
8

Aspergillus

niger
16

PZ-SB4

N-(4-

nitrobenzylide

ne)-4-(1-

methyl-1H-

pyrazol-5-

yl)aniline

Staphylococc

us aureus
2

Candida

albicans
4

Escherichia

coli
4

Aspergillus

niger
8
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Ciprofloxacin
(Reference

Drug)

Staphylococc

us aureus
1 - -

Escherichia

coli
0.5 - -

Fluconazole
(Reference

Drug)
- -

Candida

albicans
2

- -
Aspergillus

niger
4

Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the pyrazole derivatives

are provided below.

Synthesis of Pyrazole-Based Chalcones (General
Procedure)
A solution of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1 mmol) and an appropriate

acetophenone derivative (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of

aqueous sodium hydroxide (10-20%). The reaction mixture is stirred at room temperature for 4-

6 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a

suitable solvent to afford the pure chalcone derivative.

Synthesis of Pyrazole-Based Schiff Bases (General
Procedure)
To a solution of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1 mmol) in ethanol (15 mL), a

solution of the corresponding primary amine (1 mmol) in ethanol (10 mL) is added. A few drops

of glacial acetic acid are added as a catalyst. The mixture is refluxed for 2-4 hours. After

cooling to room temperature, the precipitated solid is filtered, washed with ethanol, and dried to

yield the pure Schiff base.

In Vitro Anticancer Activity (MTT Assay)
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Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5

× 10³ cells/well and incubated for 24 hours. The cells are then treated with various

concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL

of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4

hours. The formazan crystals formed are dissolved in 100 µL of DMSO. The absorbance is

measured at 570 nm using a microplate reader. The IC50 value, the concentration of the

compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

In Vitro Antimicrobial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial

and fungal strains is determined using the broth microdilution method. Serial twofold dilutions

of the compounds are prepared in Mueller-Hinton broth for bacteria and Sabouraud Dextrose

broth for fungi in 96-well microtiter plates. An inoculum of the microbial suspension is added to

each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours

for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible

microbial growth.

Visualizations
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Caption: Proposed mechanism of pyrazole-based chalcones inducing apoptosis in cancer cells.

General Workflow for Synthesis and Biological
Evaluation
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Caption: Workflow for synthesis and evaluation of pyrazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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